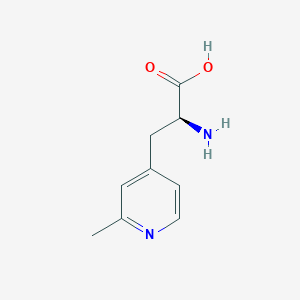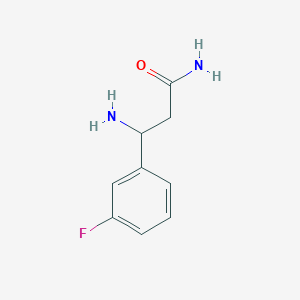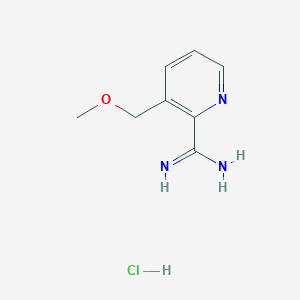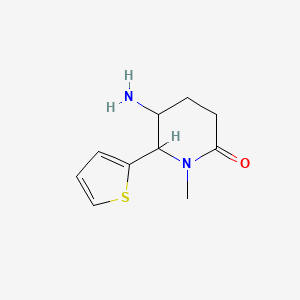
(2S)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a pyridine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2S)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid typically begins with commercially available starting materials such as 2-methylpyridine and amino acids.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the pyridine ring to yield dihydropyridine derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine are commonly used.
Major Products:
Oxidation: Formation of 2-methylpyridine-4-carboxylic acid.
Reduction: Formation of 2-methyl-1,4-dihydropyridine.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Interaction: The compound can be used to study protein-ligand interactions.
Medicine:
Drug Development:
Therapeutics: Investigated for its potential therapeutic effects in treating various diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
2-Amino-3-methylpyridine: Similar structure but lacks the carboxyl group.
2-Amino-4-methylpyridine: Similar structure but with the amino group at a different position.
2-Aminopyrimidine: Similar heterocyclic structure but with a different ring system.
Uniqueness:
Structural Features: The presence of both an amino group and a carboxyl group attached to the pyridine ring makes (2S)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid unique.
Functional Properties:
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-methylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-7(2-3-11-6)5-8(10)9(12)13/h2-4,8H,5,10H2,1H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
WMRZJBHFDXVYCU-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=NC=CC(=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=NC=CC(=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methylprop-2-en-1-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13275477.png)


![3-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13275497.png)



![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid](/img/structure/B13275518.png)

amine](/img/structure/B13275537.png)
![1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine dihydrochloride](/img/structure/B13275538.png)
![1-[2-(Propan-2-YL)-1H-1,3-benzodiazol-4-YL]ethan-1-amine](/img/structure/B13275539.png)


